molecular formula C12H23ClN2O2 B6238717 tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride CAS No. 2648947-90-2

tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

Cat. No.: B6238717
CAS No.: 2648947-90-2
M. Wt: 262.8
InChI Key:
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Description

tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride: is a chemical compound with a unique bicyclic structure It is often used in various scientific research fields due to its distinctive properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the synthesis of the 6-azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Carbamate Group: The bicyclic amine is then reacted with tert-butyl chloroformate to introduce the carbamate group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted carbamates or amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Receptor Binding: Investigated for its ability to bind to specific receptors in biological systems.

Medicine:

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Diagnostic Agents: Used in the development of diagnostic agents due to its unique structural properties.

Industry:

    Polymer Chemistry: Utilized in the synthesis of polymers with specific properties.

    Material Science: Applied in the development of new materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

  • tert-butyl N-{3-azabicyclo[3.2.1]octan-6-yl}carbamate hydrochloride
  • tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate

Comparison:

  • Structural Differences: While similar in their bicyclic core, these compounds differ in the position of the carbamate group and the specific configuration of the bicyclic system.
  • Reactivity: The position and configuration of the functional groups can significantly influence the reactivity and stability of these compounds.
  • Applications: Each compound may have unique applications based on its specific properties, such as different binding affinities to biological targets or varying stability under industrial conditions.

Properties

CAS No.

2648947-90-2

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

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